

In-Depth Technical Guide to Trovirdine (LY300046): Chemical Structure and Properties

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Compound of Interest

Compound Name: Trovirdine

Cat. No.: B1662467

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Trovirdine** (LY300046), a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV-1 infection.

Core Chemical Structure and Identifiers

Trovirdine, also known as LY300046, is a phenethylthiazolylthiourea (PETT) derivative. Its chemical structure is characterized by a central thiourea group linking a 5-bromopyridinyl moiety and a 2-pyridylethyl group.

Identifier	Value
IUPAC Name	1-(5-bromopyridin-2-yl)-3-(2-(pyridin-2-yl)ethyl)thiourea[1]
Molecular Formula	C ₁₃ H ₁₃ BrN ₄ S[2][3]
Molecular Weight	337.24 g/mol [2][3]
Canonical SMILES	<chem>S=C(NCCC1=NC=CC=C1)NC2=NC=C(Br)C=C2</chem> [4]
CAS Number	149488-17-5 (free base)[2][3]
	148311-89-1 (hydrochloride)[1]

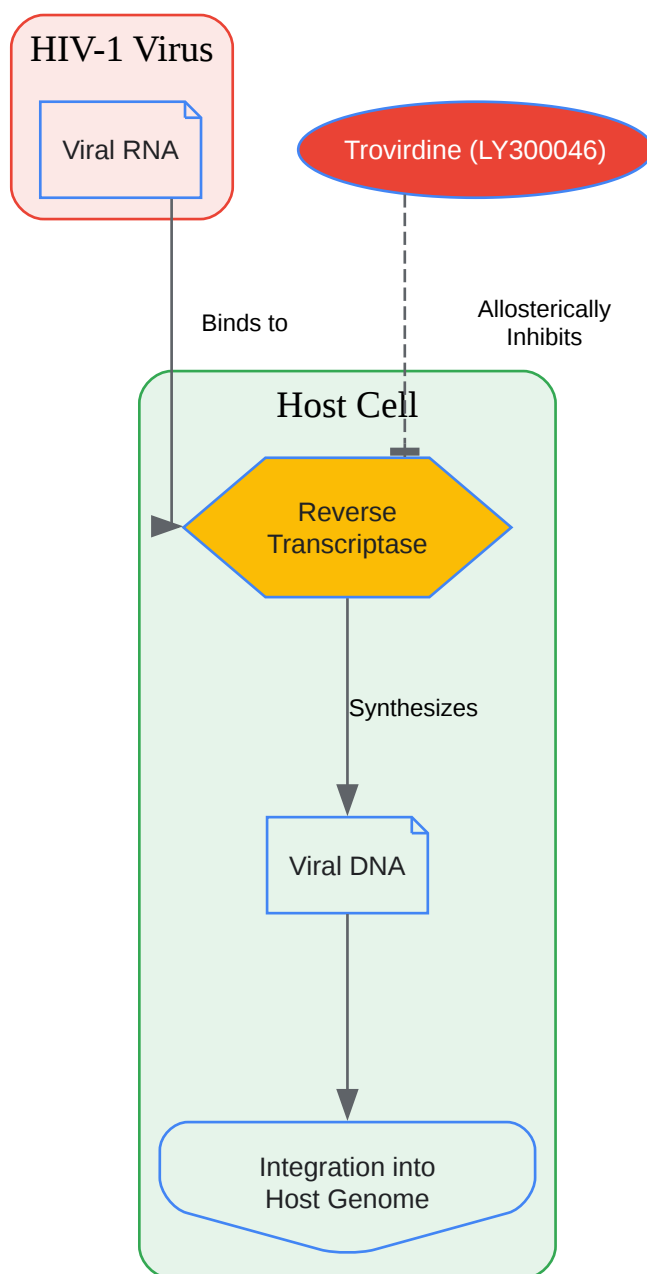
Quantitative Biological and Physicochemical Data

Trovirdine has demonstrated potent inhibitory activity against HIV-1 reverse transcriptase (RT). The following table summarizes key quantitative data available for **Trovirdine**.

Parameter	Value	Condition	Reference
IC50 (HIV-1 RT)	7 nM	Heteropolymeric primer/template (oligo-DNA/ribosomal RNA) and dGTP as substrate.	[4]
EC50	0.02 µM	Antiviral activity against wild-type HIV-1 infected human MT4 cells.	
EC50	> 5 µM	Protection of MT-4 cells from HIV-1 induced cytopathogenicity (MTT method).	

Mechanism of Action

Trovirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and act as chain terminators, NNRTIs bind to an allosteric site on the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity. This prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.



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Mechanism of Action of **Trovirdine**.

Experimental Protocols

General Synthesis of Trovirdine Analogs (Thiourea Synthesis)

While a specific, detailed protocol for the synthesis of **Trovirdine** (LY300046) is not readily available in the public domain, a general method for the synthesis of N,N'-disubstituted thioureas can be described. This synthesis typically involves the reaction of an amine with an isothiocyanate. For **Trovirdine**, this would involve the reaction of 2-(2-aminoethyl)pyridine with 2-bromo-5-isothiocyanatopyridine. A more general laboratory-scale synthesis of thiourea derivatives can be achieved by reacting a primary amine with thiophosgene to form an isothiocyanate in situ, which then reacts with another amine.

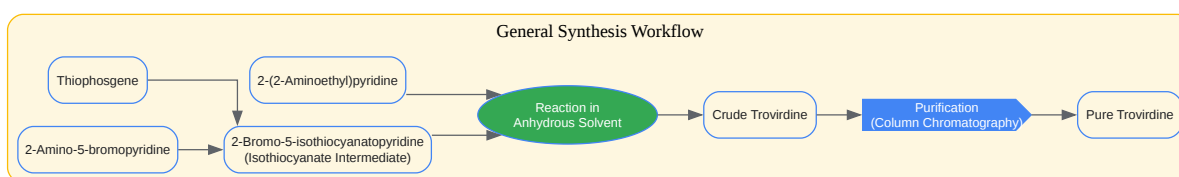
Materials:

- 2-(2-Aminoethyl)pyridine
- 2-Bromo-5-isothiocyanatopyridine (or can be prepared in situ from 2-amino-5-bromopyridine and thiophosgene)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- **Preparation of Isothiocyanate** (if not commercially available): A solution of 2-amino-5-bromopyridine in an anhydrous solvent is added dropwise to a stirred solution of thiophosgene in the same solvent at a controlled temperature (often 0 °C). The reaction is typically stirred for several hours at room temperature. The solvent is then removed under reduced pressure to yield the crude isothiocyanate.
- **Thiourea Formation**: The crude 2-bromo-5-isothiocyanatopyridine is dissolved in an anhydrous solvent. To this solution, an equimolar amount of 2-(2-aminoethyl)pyridine, also dissolved in the anhydrous solvent, is added dropwise at room temperature under an inert atmosphere.
- **Reaction Monitoring and Work-up**: The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

- **Purification:** The resulting crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **Trovirdine**.
- **Salt Formation (Optional):** To prepare the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or another appropriate solvent. The resulting precipitate is then collected by filtration and dried.



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General Synthetic Workflow for **Trovirdine**.

Conclusion

Trovirdine (LY300046) is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase. Its chemical structure and mechanism of action have been well-characterized, demonstrating significant in vitro activity. This guide provides core technical information for researchers and professionals in the field of drug development, summarizing the available data on its chemical properties, biological activity, and a general synthetic approach. Further investigation into its pharmacokinetic and pharmacodynamic profiles would be necessary for a complete understanding of its therapeutic potential.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trovirdine - AdisInsight [adisinsight.springer.com]
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